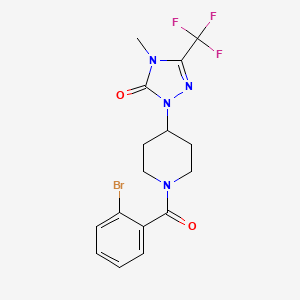

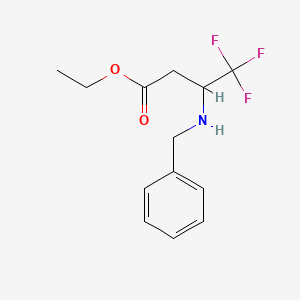

Ethyl 3-(benzylamino)-4,4,4-trifluorobutanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Ethyl 3-(benzylamino)propionate” is a chemical compound with the molecular formula C12H17NO2 . It is also known by other names such as “ethyl 3-benzylamino propanoate”, “ethyl 3-benzylamino propionate”, and “ethyl n-benzyl-beta-alaninate” among others .

Synthesis Analysis

While specific synthesis methods for “Ethyl 3-(benzylamino)-4,4,4-trifluorobutanoate” were not found, a related compound, “Ethyl 3-(benzylamino)propionate”, can be synthesized via the aza-Michael addition of benzylamine to α,β-unsaturated esters . This reaction can be carried out in the absence of a solvent, contributing to the development of sustainable chemistry .

Physical and Chemical Properties Analysis

“Ethyl 3-(benzylamino)propionate” is a liquid at 20°C . It has a molecular weight of 207.27 g/mol . The compound has a density of 1.017 g/mL at 25°C and a refractive index of 1.503 . It has a boiling point of 150°C .

Wissenschaftliche Forschungsanwendungen

Synthesis and Proteinase Inhibition

Ethyl 3-(benzylamino)-4,4,4-trifluorobutanoate has been utilized in the synthesis of peptides. For instance, its derivative was prepared via a Reformatsky reaction and then coupled to Boc·Ala·Ala·Pro·OH, demonstrating potential as a proteinase inhibitor (Angelastro et al., 1992).

Biocatalyst in Synthesis

This compound has also been involved in studies focusing on biocatalysis. For example, (S)-ethyl 3-hydroxy 4,4,4-trifluorobutanoate was prepared using Candida parapsilosis, showcasing the potential of using biocatalysts for producing optically pure compounds (Venkataraman & Chadha, 2015).

Role in Stereochemical Synthesis

The compound has been used in the stereoselective synthesis of fluorinated 1,3-diol derivatives, highlighting its importance in the field of stereochemistry (Ishihara et al., 1998).

Chemoselective Synthesis

It has also been a key player in chemoselective synthesis processes. For instance, its reactions with anilines were systematically studied to achieve chemoselective synthesis of specific compounds, which further demonstrates its utility in synthetic chemistry (Berbasov & Soloshonok, 2003).

Carboxylesterase Inhibition and Radical Scavenging

A study synthesized a series of compounds from this compound, which acted as effective and selective inhibitors of carboxylesterase. These compounds also showed high antioxidant activity, thereby contributing to medicinal chemistry (Khudina et al., 2019).

Safety and Hazards

“Ethyl 3-(benzylamino)propionate” is harmful if swallowed or inhaled . It causes serious eye irritation . It is recommended to avoid breathing its mist or vapor, and to use it only outdoors or in a well-ventilated area . In case of contact with skin, eyes, or clothing, it should be washed off immediately with plenty of water .

Eigenschaften

IUPAC Name |

ethyl 3-(benzylamino)-4,4,4-trifluorobutanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3NO2/c1-2-19-12(18)8-11(13(14,15)16)17-9-10-6-4-3-5-7-10/h3-7,11,17H,2,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJXNJNVKUIYFNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C(F)(F)F)NCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{2-Benzyl-8-oxa-2-azaspiro[4.5]decan-4-yl}methanamine](/img/structure/B2915305.png)

![4-((2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-(2-phenylpropyl)cyclohexanecarboxamide](/img/structure/B2915310.png)

![1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2915316.png)

![4,7-Dimethyl-2-(2-morpholin-4-ylethyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2915317.png)

![2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2915322.png)

![4,7-Dimethyl-6-(oxolan-2-ylmethyl)-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2915323.png)

![4-[(4-Chlorobenzyl)amino]-4-oxobutanoic acid](/img/structure/B2915325.png)